In-Depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid and its Tautomer, Pyrazinoic Acid
In-Depth Technical Guide to 3-Hydroxypyrazine-2-carboxylic Acid and its Tautomer, Pyrazinoic Acid
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, biological significance, synthesis, and analysis of 3-hydroxypyrazine-2-carboxylic acid. This compound exists in a tautomeric equilibrium with its more stable keto form, pyrazinoic acid (POA), which is the principal active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (B1679903) (PZA). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development efforts.
Chemical Identity and Tautomerism
3-Hydroxypyrazine-2-carboxylic acid (CAS: 20737-42-2) is the enol tautomer of pyrazinoic acid (CAS: 98-97-5). In solution and solid state, the equilibrium strongly favors the pyrazinoic acid form. Due to this prevalence, the vast majority of published experimental data refers to pyrazinoic acid. This guide will therefore focus on the properties of pyrazinoic acid while acknowledging its tautomeric relationship with the 3-hydroxy form.
Physicochemical and Spectroscopic Properties
The core properties of pyrazinoic acid are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | Pyrazine-2-carboxylic acid | [1][2] |
| Synonyms | Pyrazinoic acid (POA), Pyrazinic acid | [2][3] |
| CAS Number | 98-97-5 | [1][2] |
| Molecular Formula | C₅H₄N₂O₂ | [1][2] |
| Molecular Weight | 124.10 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 222 to 225 °C (decomposes) | [1] |
| pKa | 2.9 | [1] |
| Solubility | Soluble in cold water, DMSO, and ethanol. Low solubility in non-polar solvents. | [1][2][4] |
Table 2: Spectroscopic Data
| Technique | Key Features / Peaks (Pyrazinoic Acid) | Reference(s) |
| ¹H-NMR | Solvent: DMSO-d₆ • δ ~13.5 ppm (broad s, 1H, -COOH) • δ ~9.1 ppm (s, 1H, Pyrazine H) • δ ~8.8 ppm (d, 1H, Pyrazine H) • δ ~8.7 ppm (d, 1H, Pyrazine H) (Note: Exact shifts can vary) | [5][6] |
| ¹³C-NMR | Solvent: DMSO-d₆ • δ ~165 ppm (C=O, Carboxylic Acid) • δ ~148 ppm (Pyrazine C) • δ ~146 ppm (Pyrazine C) • δ ~145 ppm (Pyrazine C) • δ ~143 ppm (Pyrazine C) (Note: Assignments are predictive based on similar structures) | [7][8][9] |
| IR | KBr Pellet (cm⁻¹) • 3100-2500 (broad, O-H stretch, Carboxylic Acid) • ~1730 (strong, C=O stretch) • ~1600-1450 (C=N and C=C stretches, Aromatic Ring) • ~1285 (C-O stretch) | [10][11][12] |
Biological Activity and Mechanism of Action
Pyrazinoic acid is the biologically active form of the prodrug pyrazinamide.[13] Within the mycobacterial cell, the enzyme pyrazinamidase (PncA) hydrolyzes pyrazinamide to pyrazinoic acid. The activity of pyrazinoic acid is highly dependent on an acidic environment (pH ~5.5), which is found within the phagolysosomes of macrophages where Mycobacterium tuberculosis can reside.
The primary mechanism of action is the disruption of the bacterial cell membrane's energy production. In an acidic environment, pyrazinoic acid becomes protonated, allowing it to diffuse across the cell membrane. Once inside the more neutral cytoplasm of the bacterium, it deprotonates, releasing a proton and acidifying the cytoplasm. This process acts as a protonophore, dissipating the proton motive force required for ATP synthesis and disrupting membrane transport functions.[13]
Pyrazinoic acid is further metabolized in the host by xanthine (B1682287) oxidase to 5-hydroxypyrazinoic acid.
Experimental Protocols
Representative Synthesis of Pyrazinoic Acid
This protocol describes a representative method for synthesizing pyrazinoic acid via the oxidation of 2-methylpyrazine (B48319).
Workflow Diagram:
Materials:
-
2-Methylpyrazine
-
Potassium permanganate (B83412) (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Celatom or filter aid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylpyrazine (1 equivalent) in deionized water.
-
Oxidation: Prepare a solution of potassium permanganate (approx. 3 equivalents) in deionized water. Slowly add the KMnO₄ solution to the stirred 2-methylpyrazine solution. The reaction is exothermic; maintain the temperature below 40°C using an ice bath during the addition.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours. The purple color of the permanganate should disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Workup: While still hot, filter the reaction mixture through a pad of Celatom to remove the MnO₂. Wash the filter cake with a small amount of hot water.
-
Precipitation: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl to a pH of approximately 2-3, which will cause a white to off-white solid to precipitate.
-
Isolation and Purification: Collect the crude pyrazinoic acid by vacuum filtration, washing with a small amount of cold water. The crude product can be purified by recrystallization from hot water to yield fine, crystalline needles.
-
Drying: Dry the purified product in a vacuum oven at 60-70°C.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of pyrazinoic acid in a biological matrix like plasma.
Workflow Diagram:
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.8) and methanol (B129727) (e.g., 95:5 v/v).[14][15]
-
Flow Rate: 1.0 mL/min.
-
Internal Standard (IS): Nicotinamide or another suitable compound not present in the sample.[15]
Sample Preparation (Plasma):
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 50 µL of 0.7 M perchloric acid to precipitate proteins.[15]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to a clean tube.
-
Neutralize the supernatant by adding a small volume of 1 M NaOH.
-
The sample is now ready for injection into the HPLC system.
Analysis:
-
Generate a calibration curve by spiking known concentrations of pyrazinoic acid into a blank matrix (e.g., drug-free plasma) and processing as described above.
-
Inject 20 µL of the prepared samples and standards.
-
Record the peak areas for pyrazinoic acid and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentration of pyrazinoic acid in the unknown samples by interpolating from the linear regression of the calibration curve.
Conclusion
3-Hydroxypyrazine-2-carboxylic acid, primarily existing as its tautomer pyrazinoic acid, is a molecule of significant interest in medicinal chemistry, particularly in the context of tuberculosis treatment. Understanding its fundamental properties, metabolic pathway, and methods for its synthesis and quantification is crucial for the development of new therapeutics and diagnostic tools. This guide provides the core data and methodologies to serve as a foundational resource for the scientific community.
References
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- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Pyrazinoic acid (CAS 98-97-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 6. hmdb.ca [hmdb.ca]
- 7. rsc.org [rsc.org]
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- 9. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrazinoic acid [webbook.nist.gov]
- 11. Pyrazinoic acid [webbook.nist.gov]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Determination of pyrazinamide in human by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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